molecular formula C6H7FN2O3S B1531421 2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid CAS No. 2050016-82-3

2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid

Cat. No. B1531421
M. Wt: 206.2 g/mol
InChI Key: MQLMVBJLLUIOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid” contains a fluoropyrimidine moiety and an ethanesulfonic acid moiety . Fluoropyrimidines are a class of compounds that have been widely studied for their biological activity, particularly in the field of cancer therapeutics . Ethanesulfonic acid is a type of sulfonic acid, which is commonly used as a catalyst for alkylation and polymerization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorine atom attached to the 5-position of the ring. The ethanesulfonic acid moiety would consist of a two-carbon alkyl chain with a sulfonic acid group at the end .


Chemical Reactions Analysis

As a fluoropyrimidine, this compound could potentially undergo reactions typical of other fluoropyrimidines, such as substitution reactions at the fluorine atom. The sulfonic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonic acid group would likely make the compound highly polar and soluble in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given the known activities of fluoropyrimidines, it could be of interest in the field of medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3S/c7-5-3-8-6(9-4-5)1-2-13(10,11)12/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMVBJLLUIOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCS(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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